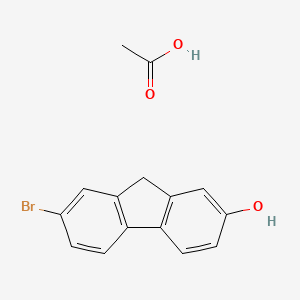

acetic acid;7-bromo-9H-fluoren-2-ol

Description

Architectural Significance of the Fluorene (B118485) Moiety in Contemporary Chemical Science

The fluorene moiety, a polycyclic aromatic hydrocarbon, holds a significant place in contemporary chemical science due to its rigid, planar, and electron-rich structure. This unique architecture makes it an excellent building block for a variety of functional materials. Its biphenyl (B1667301) unit bridged by a methylene (B1212753) group results in a planar structure that facilitates π-π stacking, a crucial interaction for charge transport in organic electronics. This property is exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The C9 position of the fluorene ring is particularly noteworthy as it can be readily functionalized, allowing for the introduction of various substituents. This functionalization can prevent aggregation and control the solubility and processing characteristics of fluorene-based polymers and small molecules, without significantly altering their electronic properties. Furthermore, the fluorene core can be modified at other positions (e.g., 2, 7) to tune the electronic energy levels (HOMO/LUMO) and the emission color of fluorescent materials. This versatility has led to the development of a wide range of fluorene-containing materials with tailored optical and electronic properties. csu.edu.au

Strategic Functionalization via Bromination in Fluorene-based Systems

Bromination is a key strategic functionalization technique in the chemistry of fluorene-based systems. The introduction of bromine atoms at specific positions on the fluorene ring opens up a gateway for a multitude of subsequent chemical transformations. This is primarily because the carbon-bromine bond can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex conjugated molecules, polymers, and dendrimers with extended π-systems.

The position of bromination on the fluorene ring is crucial and can be controlled to a large extent by the reaction conditions and the directing effects of existing substituents. For instance, bromination at the 2 and 7 positions is common and allows for the extension of the π-conjugation along the long axis of the molecule, which is desirable for many applications in optoelectronics. Bromination can also influence the electronic properties of the fluorene system; for example, it can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This can be advantageous in tuning the charge injection and transport properties of materials used in electronic devices. researchgate.net

The reactivity of the bromine atoms can also be exploited for the introduction of other functionalities, such as amino groups, which can further be modified. For example, 2-amino-7-bromofluorene (B1265894) has been studied for its fluorescence properties and its potential as a building block for more complex structures. chemsrc.com The ability to selectively introduce bromine atoms and then replace them with a wide variety of other groups makes bromination a powerful tool for the rational design and synthesis of new fluorene-based materials with tailored properties.

The Hydroxyl Group as a Reactive Handle in Fluorenol Chemistry

In fluorenol chemistry, the hydroxyl (-OH) group serves as a highly versatile and reactive handle, enabling a wide array of chemical transformations. This functional group can act as both a nucleophile, due to the lone pairs of electrons on the oxygen atom, and a weak acid, allowing for reactions at both the oxygen and the carbon atom to which it is attached. youtube.com The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at that position.

Furthermore, the hydroxyl group can be oxidized to a ketone, leading to the formation of a fluorenone. researchgate.net Fluorenones are themselves important intermediates and building blocks in organic synthesis, with applications in the creation of dyes, pharmaceuticals, and functional polymers. researchgate.net The presence of the hydroxyl group also allows for the formation of ethers and esters through reactions with alkyl halides and acyl chlorides, respectively. These reactions are useful for modifying the solubility and other physical properties of the fluorene derivative.

The reactivity of the hydroxyl group can be influenced by the electronic environment of the fluorene ring system. For example, the acidity of the hydroxyl group can be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. This interplay between the hydroxyl group and the rest of the molecule is a key aspect of fluorenol chemistry and is exploited in the design of molecules with specific properties.

Contextualizing 7-Bromo-9H-fluoren-2-ol within Advanced Fluorene Research

7-Bromo-9H-fluoren-2-ol is a specific derivative of fluorene that embodies the principles of strategic functionalization discussed previously. The presence of both a bromine atom and a hydroxyl group on the fluorene scaffold makes it a valuable intermediate in advanced fluorene research. The bromine atom at the 7-position provides a site for cross-coupling reactions, allowing for the extension of the conjugated system and the synthesis of more complex architectures. Simultaneously, the hydroxyl group at the 2-position offers a point for further functionalization, such as etherification, esterification, or oxidation to a ketone.

This dual functionality allows for the synthesis of a diverse range of fluorene derivatives with tailored properties. For example, the bromine could be used to attach an electron-withdrawing group while the hydroxyl group could be used to attach an electron-donating group, creating a "push-pull" system with interesting optical and electronic properties. Such systems are of great interest in the field of nonlinear optics and for the development of new chromophores.

Physicochemical Properties of 7-Bromo-9H-fluoren-2-ol

| Property | Value |

| Molecular Formula | C13H9BrO |

| Molecular Weight | 261.114 g/mol echemi.com |

| Exact Mass | 259.98368 g/mol echemi.com |

| Density | 1.602 g/cm³ echemi.com |

| Boiling Point | 425.4 °C echemi.com |

| Flash Point | 211 °C echemi.com |

| Refractive Index | 1.705 echemi.com |

| Vapor Pressure | 7.77E-08 mmHg at 25°C echemi.com |

| PSA | 20.23000 echemi.com |

| XLogP3 | 3.72590 echemi.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 1 echemi.com |

| Heavy Atom Count | 15 echemi.com |

| Complexity | 243 echemi.com |

| Covalently-Bonded Unit Count | 1 echemi.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113770-28-8 |

|---|---|

Molecular Formula |

C15H13BrO3 |

Molecular Weight |

321.16 g/mol |

IUPAC Name |

acetic acid;7-bromo-9H-fluoren-2-ol |

InChI |

InChI=1S/C13H9BrO.C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;1-2(3)4/h1-4,6-7,15H,5H2;1H3,(H,3,4) |

InChI Key |

AOPXHJPOISARRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization of 7 Bromo 9h Fluoren 2 Ol

Directed Synthesis of 7-Brominated Fluorene (B118485) Derivatives

The preparation of 7-brominated fluorene derivatives with a hydroxyl group at the 2-position requires precise control over the regioselectivity of the halogenation and hydroxylation reactions.

The introduction of a bromine atom at the C7 position of the fluorene core is a critical step. The electron-rich nature of the fluorene system makes it susceptible to electrophilic substitution. However, controlling the position of bromination can be challenging due to the activation of multiple sites. Researchers often employ directing groups or specific reaction conditions to achieve the desired 7-bromo substitution pattern. For instance, the presence of an electron-withdrawing group at the C2 position can deactivate this ring, favoring bromination on the other aromatic ring at the C7 position.

Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The choice of solvent and catalyst can significantly influence the regioselectivity of the bromination reaction. For example, carrying out the reaction in a polar solvent can favor substitution at the 2 and 7 positions. Subsequent separation of isomers is then necessary to isolate the desired 2,7-dibromofluorene precursor.

With the bromine atom in place at the C7 position, the next strategic step is the introduction of a hydroxyl group at the C2 position. One common method involves the initial synthesis of 2-amino-7-bromo-9-fluorenone, which can then be converted to the corresponding diazonium salt. chemicalbook.com Subsequent hydrolysis of the diazonium salt yields the desired 7-bromo-9-fluorenone-2-ol. The final step is the reduction of the ketone at the C9 position to a methylene (B1212753) group, affording 7-bromo-9H-fluoren-2-ol.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed on a precursor with a suitable leaving group at the C2 position, such as a nitro or another halo group. However, these reactions often require harsh conditions and may not be compatible with all substrates. A more versatile approach involves the use of palladium-catalyzed coupling reactions, where a boronic acid or ester at the C2 position can be oxidized to a hydroxyl group.

Another innovative method for constructing substituted fluorene cores involves the Michael addition of an acetoacetate to a 2-benzylideneindan-1-one, followed by Robinson annulation and aromatization to yield 3-hydroxy-fluorene-2-carboxylate compounds. mdpi.comresearchgate.net This sequence allows for the construction of the fluorene skeleton with the hydroxyl group already incorporated.

Advanced Synthetic Transformations Involving the 7-Bromo-9H-fluoren-2-ol Moiety

The presence of both a bromo and a hydroxyl group on the fluorene scaffold of 7-bromo-9H-fluoren-2-ol opens up a plethora of possibilities for further chemical modifications and the construction of complex molecules.

The hydroxyl group at the C2 position can be readily derivatized to introduce a variety of functional groups. For instance, it can be converted into an ether or an ester, which can modulate the electronic properties and solubility of the molecule. The phenolic nature of the hydroxyl group also allows for its participation in reactions such as the Williamson ether synthesis or esterification.

The bromine atom at the C7 position serves as a versatile handle for introducing further complexity. It can be converted to other functional groups through nucleophilic substitution or metal-catalyzed reactions. For example, it can be replaced with a cyano group via nucleophilic substitution with copper cyanide, which can then be further transformed into an aldehyde or a carboxylic acid. nih.gov

The bromine atom at the C7 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.deresearchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at the C7 position. masterorganicchemistry.comyoutube.comwikipedia.orgorganic-chemistry.org

The Suzuki coupling, in particular, has been widely used to synthesize 2,7-diaryl fluorenes by reacting 2,7-dihalofluorenes with arylboronic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net This methodology enables the construction of highly conjugated systems with tailored electronic and photophysical properties. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. nih.govmdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Brominated Fluorenes

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Suzuki Coupling | 7-Bromo-9H-fluoren-2-ol, Arylboronic acid | Pd(PPh3)4, base | 7-Aryl-9H-fluoren-2-ol |

| Heck Reaction | 7-Bromo-9H-fluoren-2-ol, Alkene | Pd(OAc)2, PPh3, base | 7-Alkenyl-9H-fluoren-2-ol |

| Sonogashira Coupling | 7-Bromo-9H-fluoren-2-ol, Terminal alkyne | Pd(PPh3)2Cl2, CuI, base | 7-Alkynyl-9H-fluoren-2-ol |

| Buchwald-Hartwig Amination | 7-Bromo-9H-fluoren-2-ol, Amine | Pd catalyst, ligand, base | 7-Amino-9H-fluoren-2-ol |

The fluorene nucleus is sufficiently electron-rich to undergo Friedel-Crafts reactions, allowing for the introduction of acyl or alkyl groups onto the aromatic rings. rsc.orgresearchgate.netacs.org The presence of the hydroxyl group at the C2 position and the bromo group at the C7 position will influence the regioselectivity of these electrophilic aromatic substitution reactions. The hydroxyl group is an activating group and will direct incoming electrophiles to the ortho and para positions (C1 and C3). Conversely, the bromo group is a deactivating but ortho, para-directing group. The outcome of a Friedel-Crafts reaction on 7-bromo-9H-fluoren-2-ol will therefore depend on the reaction conditions and the nature of the electrophile.

For instance, Friedel-Crafts acylation of fluorene itself typically leads to a mixture of 2- and 4-acetyl-9H-fluorene, with the 2-isomer being the major product. researchgate.net In the case of 7-bromo-9H-fluoren-2-ol, acylation is expected to occur preferentially on the more activated ring containing the hydroxyl group, likely at the C1 or C3 position. Careful control of the reaction conditions, such as the Lewis acid catalyst and temperature, is necessary to achieve the desired regioselectivity. researchgate.net

The Influence of Acetic Acid in the Synthesis and Isolation of 7-Bromo-9H-fluoren-2-ol and its Analogues

Acetic acid plays a multifaceted and critical role in the synthesis and purification of brominated fluorene derivatives, including 7-bromo-9H-fluoren-2-ol and its analogues. Its utility extends beyond that of a simple solvent, influencing reaction pathways, product distribution, and the final purity of the isolated compounds. The specific properties of acetic acid—its protic nature, polarity, and ability to act as a catalyst—are leveraged to optimize synthetic outcomes.

Glacial acetic acid is a frequently chosen solvent for electrophilic bromination reactions due to its favorable chemical properties. As a polar protic solvent, it is effective in dissolving a wide range of organic substrates while also facilitating the generation of the active electrophile, the bromonium ion (Br+), from molecular bromine (Br2) study.com. This characteristic makes the reaction more facile compared to less polar or aprotic solvents study.com. The preference for acetic acid over other protic solvents like water often stems from the enhanced solubility of nonpolar organic compounds in it study.com.

Table 1: Effect of Acetic Acid as a Solvent on Reaction Yields in Bromination

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | >80 | nih.gov |

| 5,6-dimethoxyindan-1-one | Bromine (Br2) | Acetic Acid | Room Temp. | 95 | nih.gov |

| 5,6-dihydroxyindan-1-one | Bromine (Br2) | Acetic Acid | Room Temp. | 47 | nih.gov |

Acetic acid often acts as more than an inert medium; it can serve as an acid catalyst, directly participating in the reaction mechanism. This is particularly evident in the bromination of carbonyl-containing compounds, a common structural motif in fluorene chemistry (e.g., fluorenone derivatives). Under the acidic conditions provided by acetic acid, the carbonyl oxygen is protonated, which facilitates the formation of an enol or enolate intermediate nih.govnih.gov. This enol form is electron-rich and readily reacts with the electrophilic bromine.

The accepted mechanism for the α-bromination of acetophenone derivatives in an acidic medium illustrates this role clearly nih.gov:

Protonation: The carbonyl oxygen of the substrate is protonated by the acidic solvent.

Enolization: A bromine anion abstracts a proton from the alpha-carbon, leading to the formation of an enol intermediate.

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine source, forming the α-brominated product and regenerating the acid catalyst.

This acid-catalyzed pathway is crucial for reactions involving fluorenone analogues or other derivatives where functionalization is desired at a position activated by a carbonyl group. The ability of acetic acid to promote such transformations is a key factor in its selection for the synthesis of complex fluorene derivatives.

The choice of solvent is a determining factor in the regioselectivity of electrophilic aromatic substitution, including bromination. The solvent can influence the stability of intermediates and transition states, thereby directing the electrophile to a specific position on the aromatic ring. Acetic acid, as an acidic medium, plays a pivotal role in controlling the position of bromination in fluorene systems and their analogues.

A compelling example of this solvent-dependent regioselectivity is seen in the bromination of 5,6-dimethoxyindan-1-one nih.gov.

When the reaction is conducted in acetic acid , dibromination occurs, yielding the 2,4-dibromo product exclusively.

In contrast, when the reaction is performed in the presence of a base such as potassium hydroxide (KOH), monobromination occurs at a different position, yielding the 4-bromo product.

Table 2: Influence of Reaction Conditions on Regioselectivity of Bromination

| Substrate | Reagents | Conditions | Product | Reference |

| 5,6-dimethoxyindan-1-one | Br2 | Acetic Acid, Room Temp. | 2,4-dibromo-5,6-dimethoxyindan-1-one | nih.gov |

| 5,6-dimethoxyindan-1-one | Br2 | KOH, ~0°C | 4-bromo-5,6-dimethoxyindan-1-one | nih.gov |

| 5,6-dihydroxyindan-1-one | Br2 | Acetic Acid, Room Temp. | 4,7-dibromo-5,6-dihydroxyindan-1-one | nih.gov |

Beyond its role in the reaction itself, acetic acid is also utilized during the isolation and purification stages. In many procedures involving bromination in acetic acid, the work-up involves pouring the reaction mixture into water nih.gov. This causes the less polar organic product to precipitate out of the aqueous solution, providing an effective method for initial separation from the acid and other water-soluble impurities.

While the crude product is often subsequently recrystallized from other common organic solvents like methanol or ethanol, acetic acid itself can be employed as a recrystallization solvent nih.govreddit.com. The choice of a recrystallization solvent depends on the principle that the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Glacial acetic acid, with its high boiling point (118 °C) and ability to dissolve a range of polar organic compounds, can be a suitable medium for the recrystallization of certain crystalline solids, including brominated aromatic compounds. Its use can be particularly advantageous when impurities have different solubility profiles in acetic acid compared to the desired product, allowing for effective purification and the formation of well-defined crystals.

Supramolecular Chemistry and Solid State Forms of Fluorene Based Compounds with Acetic Acid

Principles of Co-crystallization and Solvate Formation in Organic Systems

Co-crystals are structurally homogeneous crystalline materials composed of two or more neutral molecular components held together in a definite stoichiometric ratio by non-covalent interactions. researchgate.netresearchgate.netwikipedia.org These interactions can include hydrogen bonding, π-stacking, and van der Waals forces. nih.govnih.gov A key distinction between co-crystals and salts is the extent of proton transfer between the components; co-crystals involve neutral species interacting primarily through hydrogen bonds, whereas salts are formed by a significant proton transfer from an acid to a base. nih.govresearchgate.net The formation of co-crystals can often be predicted by considering the pKa difference between the components; a ∆pKa of less than 2 typically favors co-crystal formation, while a value greater than 3 suggests salt formation. researchgate.net

The process of forming co-crystals can be achieved through various methods, which are broadly classified as solution-based or solid-based. researchgate.net Solution evaporation is a common technique where the active pharmaceutical ingredient (API) and a co-former are dissolved in a suitable solvent, which is then slowly evaporated to yield co-crystals. nih.gov Solid-state methods include neat grinding (manually or mechanically mixing the components) and solvent-drop grinding, where a small amount of a liquid is added to facilitate the co-crystallization process. researchgate.netijspr.com

Exploration of Fluorene (B118485) Derivatives in Supramolecular Assemblies

Fluorene and its derivatives are highly valuable in materials science and crystal engineering due to their unique photophysical properties and rigid, planar structure. researchgate.netmdpi.com The C9 position of the fluorene skeleton is often substituted to enhance solubility and influence the molecular conformation, which in turn affects the supramolecular arrangement in the solid state. researchgate.net The extensive π-system of the fluorene core makes it an ideal platform for constructing complex supramolecular architectures governed by a variety of intermolecular forces. acs.org

Hydrogen bonds provide directionality and strength, acting as a primary tool for guiding the self-assembly of molecules into desired architectures. nih.gov In fluorene derivatives functionalized with groups capable of hydrogen bonding, such as hydroxyls or amides, these interactions are paramount in defining the crystal structure. acs.org

The planar aromatic surfaces of fluorene molecules facilitate π-π stacking interactions. cdnsciencepub.com These interactions, where the electron-rich π-systems of adjacent molecules overlap, are crucial for the stabilization of the crystal lattice. The geometry of this stacking can vary, from a face-to-face arrangement to offset or edge-to-face configurations, each influencing the material's electronic and physical properties. rsc.org The presence of substituents on the fluorene ring, such as halogens, can modulate these π-stacking interactions, sometimes disrupting the ideal stacking arrangement observed in simpler aromatic systems. rsc.orgresearchgate.net

Potential for Co-crystallization of 7-Bromo-9H-fluoren-2-ol with Acetic Acid

The molecular structure of 7-bromo-9H-fluoren-2-ol contains key functional groups that suggest a high potential for co-crystal formation with acetic acid. The fluorenol possesses a hydroxyl group (-OH), which is a strong hydrogen bond donor, and an extensive aromatic system. Acetic acid provides a carboxyl group (-COOH), which contains both a hydrogen bond donor (the hydroxyl H) and excellent hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). This complementarity makes the pairing a prime candidate for forming robust, hydrogen-bonded supramolecular synthons.

The most predictable and dominant interaction in a potential co-crystal of 7-bromo-9H-fluoren-2-ol and acetic acid is the hydrogen bond between the hydroxyl group of the fluorenol and the carboxylic acid group. This interaction typically forms a well-defined supramolecular heterosynthon. One of the most common and stable synthons between a carboxylic acid and an alcohol is a hydrogen-bonded dimer where the acidic proton of the carboxylic acid donates to the alcohol's oxygen, and the alcohol's proton donates to the carbonyl oxygen of the acid, forming a ring motif.

Alternatively, catemeric (chain-like) structures can form. For instance, the carboxylic acid could form a dimer with another acetic acid molecule via its characteristic robust homosynthon, and this dimer could then link to the fluorenol's hydroxyl group. However, the formation of a direct acid-alcohol heterosynthon is a highly probable pathway in co-crystal design. nih.gov The presence of these strong, directional hydrogen bonds would be the primary driving force for the assembly and stabilization of the co-crystal. rsc.org

Beyond the primary hydrogen bonding, the stability of the putative co-crystal would be significantly enhanced by π-stacking interactions between the planar fluorene rings of 7-bromo-9H-fluoren-2-ol. cdnsciencepub.comresearchgate.net These interactions would likely lead to the arrangement of the fluorene moieties into columns or layers within the crystal lattice. The specific geometry of the π-stacking (e.g., degree of offset) would be influenced by the steric demands of the hydrogen-bonded acetic acid molecules and the bromo-substituent.

The bromine atom on the fluorene ring can also participate in other, weaker non-covalent interactions, such as halogen bonding or C-H···Br contacts, which could further direct the crystal packing. The interplay between the strong, directional hydrogen bonds and the weaker, less-directional π-stacking and halogen interactions would ultimately define the final three-dimensional architecture of the co-crystal. researchgate.netresearchgate.net

Advanced Characterization of Fluorene-Acetic Acid Solid Forms

To confirm the formation of a co-crystal of 7-bromo-9H-fluoren-2-ol with acetic acid and to fully elucidate its structure, a suite of advanced solid-state characterization techniques would be employed. formulationbio.com

Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the three-dimensional structure of a crystalline material. researchgate.net SCXRD provides precise information on bond lengths, bond angles, and the exact nature of intermolecular interactions, such as hydrogen bond distances and π-stacking geometry, confirming the formation of a co-crystal rather than a simple mixture or a salt. nih.gov

Powder X-ray Diffraction (PXRD) : PXRD is a crucial tool for identifying new crystalline phases. nih.gov A PXRD pattern of the new material that is distinct from the patterns of the individual starting components provides strong evidence of co-crystal formation. nih.gov It is also used for phase purity analysis and can track solid-state transformations. rsc.org

Spectroscopic Techniques :

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques are highly sensitive to changes in the molecular environment, particularly hydrogen bonding. researchgate.netnih.gov In the case of a fluorenol-acetic acid co-crystal, the formation of hydrogen bonds would cause characteristic shifts in the stretching frequencies of the O-H and C=O groups, providing clear evidence of the specific interactions within the co-crystal lattice. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy : ssNMR is a powerful technique for probing the local environment of specific nuclei (e.g., ¹³C, ¹H) in the solid state. researchgate.netformulationbio.com It can distinguish between different crystalline forms (polymorphs, co-crystals) and provide detailed information about molecular packing and intermolecular interactions. researchgate.net

Thermal Analysis :

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow associated with thermal transitions in a material. A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components, indicating the formation of a new, homogeneous crystalline phase. nih.gov

| Characterization Technique | Information Provided | Relevance to Co-crystal Analysis |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths/angles, intermolecular distances. | Unambiguously determines the crystal structure and confirms the nature of hydrogen bonding and π-stacking interactions. nih.gov |

| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint (d-spacings and intensities). | Confirms the formation of a new crystalline phase distinct from the starting materials. nih.gov |

| FTIR/Raman Spectroscopy | Vibrational frequencies of functional groups. | Detects shifts in O-H and C=O stretching frequencies, providing direct evidence of hydrogen bond formation. nih.gov |

| Solid-State NMR (ssNMR) | Chemical shifts reflecting the local electronic environment. | Distinguishes between different solid forms and provides insight into crystal packing and non-covalent interactions. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, and other thermal transitions. | A unique melting point different from the components indicates the formation of a new single-phase material. nih.gov |

Structural Elucidation via Advanced Diffraction Techniques (e.g., Single Crystal X-ray Diffraction of Disordered Models)

The definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid is single-crystal X-ray diffraction (SCXRD). echemi.com For a cocrystal of 7-bromo-9H-fluoren-2-ol and acetic acid, SCXRD would reveal the precise nature of the supramolecular assembly, including bond lengths, bond angles, and the crucial intermolecular interactions that form the crystal lattice.

In such a cocrystal, the primary interaction stabilizing the structure is expected to be a strong hydrogen bond between the hydroxyl group of the fluorenol and the carboxylic acid group of acetic acid. This would likely form a robust supramolecular synthon. The bromine atom on the fluorene ring introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile, which could further guide the crystal packing. eurekalert.org

A common challenge in the crystallographic analysis of such systems is the presence of disorder, where certain molecular components occupy multiple positions within the crystal lattice. For instance, the acetic acid molecule or the alkyl side chains often exhibit rotational or positional disorder. Advanced refinement models are employed to accurately describe this disorder, providing a more realistic picture of the crystalline state.

Illustrative Crystallographic Data for a Hypothetical 7-bromo-9H-fluoren-2-ol: Acetic Acid Cocrystal

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 8.9 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Hydrogen Bond (O-H···O) | ~2.6 Å | Indicates a strong hydrogen bond between the fluorenol and acetic acid, forming the primary supramolecular synthon. |

| Halogen Bond (Br···O) | ~3.1 Å | A potential secondary interaction influencing the crystal packing, where the bromine on one molecule interacts with an oxygen on another. |

| π-π Stacking Distance | ~3.8 Å | The distance between parallel fluorene rings, indicative of stacking interactions that can affect electronic properties. |

This table is illustrative and based on typical values for similar organic cocrystals, as specific experimental data for this compound is not publicly available.

Vibrational and Spectroscopic Analysis of Solid-State Interactions (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the intermolecular interactions within a cocrystal. acs.orgchemsynthesis.com The formation of new non-covalent bonds, particularly hydrogen bonds, leads to characteristic shifts in the vibrational frequencies of the involved functional groups. rsc.orgmdpi.com

For a cocrystal of 7-bromo-9H-fluoren-2-ol and acetic acid, the most significant changes would be observed in the O-H and C=O stretching regions of the spectra. The formation of a strong hydrogen bond between the fluorenol's hydroxyl group and the acetic acid's carbonyl oxygen would cause a significant red shift (a decrease in wavenumber) and broadening of the O-H stretching band in the FTIR spectrum, typically from around 3200-3400 cm⁻¹ for a free hydroxyl to below 3000 cm⁻¹. Concurrently, the C=O stretching vibration of the acetic acid, usually seen around 1700-1720 cm⁻¹ for the dimer, would also shift to a lower frequency upon forming a hydrogen bond with the fluorenol.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. It would be especially useful for observing changes in the C=C stretching modes of the fluorene ring, providing information on how the crystal packing and intermolecular interactions affect the aromatic system.

Expected Vibrational Band Shifts in the Cocrystal

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift upon Cocrystallization | Rationale |

| FTIR | |||

| Fluorenol O-H Stretch | 3200-3400 | Significant Red Shift (to <3000) | Involvement in a strong hydrogen bond with the acetic acid carbonyl group weakens the O-H bond. |

| Acetic Acid C=O Stretch | 1700-1720 (dimer) | Red Shift | Hydrogen bonding to the carbonyl oxygen slightly weakens the C=O double bond. |

| Raman | |||

| Fluorene C=C Aromatic Stretch | 1600-1620 | Slight Shift | Changes in the π-π stacking and crystal packing environment can perturb the aromatic ring vibrations. |

This table is illustrative, based on general principles of vibrational spectroscopy of cocrystals. chemsynthesis.comrsc.org

Impact of Solid-State Architecture on Functional Properties

The solid-state architecture, or the specific arrangement of molecules in the crystal lattice, has a profound impact on the functional properties of molecular materials, including their solubility, stability, and optoelectronic characteristics. For fluorene-based compounds, the photoluminescent properties are particularly sensitive to the degree of intermolecular interaction in the solid state. acs.org

The formation of a cocrystal of 7-bromo-9H-fluoren-2-ol with acetic acid can influence its properties in several ways:

Luminescence: The packing of the fluorene rings, whether in a cofacial π-stacking arrangement or a herringbone pattern, can dictate the solid-state emission properties. Strong π–π interactions often lead to the formation of excimers, which are excited-state dimers that emit at lower energies (longer wavelengths) compared to the isolated molecule. Cocrystallization can be a strategy to control these interactions and tune the emission color. acs.org

Solubility and Stability: By forming a new crystalline phase with different lattice energy, cocrystallization can alter the solubility and dissolution rate of the fluorene derivative. The robust hydrogen-bonded network with acetic acid could also potentially enhance the thermal stability of the compound.

Nonlinear Optical Properties: The supramolecular assembly in a non-centrosymmetric space group is a prerequisite for second-order nonlinear optical activity. The directed interactions, including hydrogen and halogen bonds, in a cocrystal could favor such an arrangement, potentially inducing or enhancing these properties.

The study of the cocrystal of 7-bromo-9H-fluoren-2-ol and acetic acid would thus provide valuable insights into how multiple, competing intermolecular interactions can be harnessed to control the solid-state structure and, consequently, the functional properties of fluorene-based materials.

Advanced Materials Science Applications of 7 Bromo 9h Fluoren 2 Ol Derived Architectures

Organic Electronic and Optoelectronic Materials Development

The inherent charge transport capabilities and high photoluminescence efficiency of the fluorene (B118485) core make it a prime candidate for use in organic electronic devices. mdpi.com The strategic placement of bromo and hydroxyl functional groups on the 7-bromo-9H-fluoren-2-ol backbone provides synthetic handles to create a new generation of high-performance materials.

Fluorene and its derivatives are well-regarded as precursors for organic semiconductors, particularly for electron transport materials (ETMs). nih.gov The electron-deficient nature of the fluorene moiety can be further tuned through chemical modification to facilitate efficient electron injection and transport in electronic devices.

The synthesis of ETMs often starts with di-functionalized fluorenes, such as 2,7-dibromofluorene. nih.gov Following a similar synthetic logic, 7-bromo-9H-fluoren-2-ol serves as an excellent starting material. The hydroxyl group can be used to introduce various functionalities, while the bromo group can be converted into other active moieties, such as phosphonic acid anchoring groups. nih.gov These phosphonic acid groups are particularly effective in creating self-assembled monolayers (SAMs) that can function as efficient ETMs in photovoltaic devices by improving the interface between the photoactive layer and the electrode. nih.gov

| Derivative Type | Starting Material | Key Functional Group | Application | Reference |

| Fluorene-diphosphonic acid | 2,7-dibromofluorene | Phosphonic acid (-PO(OH)₂) | Electron Transporting Material in Photovoltaics | nih.gov |

| Fluorenone with phosphonic acid | 2,7-dibromofluorene | Phosphonic acid, Ketone | Electron Transporting Material in Photovoltaics | nih.gov |

Fluorene derivatives are celebrated for their application as blue light-emitting materials in OLEDs due to their wide bandgap and high photoluminescence quantum yields. mdpi.comresearchgate.net The 7-bromo-9H-fluoren-2-ol framework can be elaborated into sophisticated emitters. For instance, the bromine and hydroxyl sites can be used to attach various aromatic or charge-transporting groups through cross-coupling reactions, such as the Suzuki coupling. researchgate.net

These substitutions allow for precise tuning of the emission color and improvement of charge injection and transport properties. mdpi.comresearchgate.net Research on related fluorene derivatives has demonstrated that attaching different substituents at the C-2 and C-7 positions significantly impacts their optical and thermal properties. researchgate.net For example, OLEDs using naphthyl-substituted fluorenes have achieved saturated blue emission, with some devices reaching high efficiencies. researchgate.net

In the realm of OPVs, fluorene-based materials are not only used as ETMs but can also be incorporated into the active layer as either donor or acceptor components in bulk heterojunction solar cells. nih.gov The broad absorption and good charge transport characteristics of fluorene polymers and small molecules contribute to efficient light harvesting and charge separation.

| Device | Role of Fluorene Derivative | Key Property | Example Substituent | Reference |

| OLED | Blue Emitter | High Photoluminescence Efficiency, Thermal Stability | Naphthyl, Anthryl, Pyrenyl | researchgate.net |

| OPV | Electron Transport Material | Good Electrochemical Properties, Monolayer Formation | Phosphonic Acid | nih.gov |

The bromine atom on the 7-bromo-9H-fluoren-2-ol core is not just a synthetic handle but also an active modulator of the material's optoelectronic properties. The presence of a heavy atom like bromine can influence the electronic transitions within the molecule.

One significant impact of bromine substitution is the enhancement of intersystem crossing, the process where an excited singlet state converts to a triplet state. This "heavy-atom effect" is crucial in the design of phosphorescent materials for OLEDs, which can theoretically achieve 100% internal quantum efficiency.

Furthermore, bromination affects the electronic distribution and energy levels (HOMO/LUMO) of the molecule. This has been observed in other aromatic systems where bromination leads to a stabilization of the energy levels, reducing the bandgap. mdpi.com This reduction can shift the absorption and emission spectra to longer wavelengths (a red shift), allowing for color tuning. The electron-withdrawing nature of bromine can also influence the charge transport characteristics, potentially enhancing electron mobility in semiconductor applications. researchgate.net

Design and Engineering of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the fluorene unit makes it an excellent platform for the development of chemical sensors. The sensitivity of its emission to the local environment can be harnessed to detect a variety of analytes.

Fluorene-based sensors typically operate through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). In a typical PET-based sensor, the fluorene fluorophore is linked to a receptor unit. In the absence of the analyte, an electron transfer from the receptor to the excited fluorene quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, and the fluorescence is "turned on."

The 7-bromo-9H-fluoren-2-ol scaffold is well-suited for creating such sensors. The hydroxyl group can act as a receptor for certain analytes or be easily converted into a more specific receptor. A closely related compound, 7-bromo-9H-fluoren-2-amine, has been noted for its use as a fluorescence probe in biological studies, indicating the potential of this substitution pattern for sensing applications. biosynth.com Derivatives have also been synthesized to act as fluorescent sensors for nitroaromatic compounds, which are common explosives. researchgate.net In these cases, the fluorescence of the fluorene derivative is quenched upon interaction with the electron-deficient nitroaromatic analyte.

| Sensing Mechanism | Description | Effect on Fluorescence |

| Photoinduced Electron Transfer (PET) | Electron transfer from a receptor to the excited fluorophore. | Quenched in the absence of the analyte, "turns on" upon analyte binding. |

| Förster Resonance Energy Transfer (FRET) | Energy transfer from an excited donor fluorophore to an acceptor chromophore. | Change in emission wavelength or intensity upon analyte-induced conformational change. |

| Intramolecular Charge Transfer (ICT) | Charge separation in the excited state, often sensitive to solvent polarity and analyte binding. | Shift in emission wavelength upon interaction with the analyte. |

A significant limitation of many traditional fluorophores is aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state or at high concentrations. The phenomenon of aggregation-induced emission (AIE) offers a powerful alternative, where molecules are non-emissive in solution but become highly fluorescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.

Fluorene derivatives can be engineered to exhibit AIE properties. By introducing bulky, rotatable groups onto the fluorene core, it is possible to create molecules that are subject to RIR upon aggregation. The 7-bromo-9H-fluoren-2-ol structure provides two distinct points for such modifications. For example, attaching propeller-shaped groups like tetraphenylethylene (B103901) (a classic AIE-gen) or other bulky aromatic units can induce AIE activity.

AIE-based sensors are particularly advantageous for detection in aqueous media, where many organic analytes are poorly soluble and tend to aggregate. The "turn-on" fluorescence upon aggregation can be triggered by the interaction of the sensor molecule with a specific analyte, leading to highly sensitive and selective detection. For instance, AIE-active boron-containing fluorene derivatives have been synthesized and their emission is enhanced in viscous media, demonstrating their potential for viscosity sensing. rsc.org

Application in Environmental Monitoring and Analytical Chemistry

Fluorene derivatives are well-regarded for their distinctive photophysical properties, which make them excellent candidates for the development of fluorescent chemical sensors. researchgate.net These sensors are instrumental in environmental monitoring and analytical chemistry due to their high sensitivity and the ability for real-time detection of various analytes. researchgate.net The core principle behind their function lies in the modulation of their fluorescence emission upon interaction with a target analyte. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescent signal.

While specific studies detailing the use of 7-bromo-9H-fluoren-2-ol in environmental sensors are not prominently documented, the general class of fluorene-based compounds has been explored for detecting a range of environmental pollutants. For instance, functionalized polyfluorene derivatives have been investigated as chemosensory materials for the detection of metal ions and other pollutants. acs.org The fluorene unit provides a rigid and highly fluorescent backbone, and specific functional groups can be introduced to create binding sites for target analytes. The bromo and hydroxyl groups on the 7-bromo-9H-fluoren-2-ol scaffold could potentially serve as sites for further functionalization to create selective receptors for various environmental contaminants.

The development of sensors based on fluorene derivatives often involves creating a "receptor-fluorophore" system. The fluorene moiety acts as the fluorophore, while a synthetically attached receptor is designed to selectively bind to a specific analyte. The binding event alters the electronic properties of the fluorene core, leading to a detectable change in its fluorescence. This approach has been successfully employed for the detection of heavy metal ions, explosives, and various organic pollutants.

Fluorene-based Materials in Polymer Science and Engineering

Fluorene-based polymers, particularly polyfluorenes, have garnered significant attention in polymer science and engineering due to their exceptional thermal stability, high charge carrier mobility, and efficient electroluminescence. researchgate.net These properties make them highly suitable for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors.

The synthesis of polyfluorenes typically involves the polymerization of 2,7-dihalogenated fluorene monomers through cross-coupling reactions, such as the Suzuki or Yamamoto coupling. The bromo-substituted position on 7-bromo-9H-fluoren-2-ol suggests its potential as a monomer in such polymerization reactions. The presence of the hydroxyl group offers a site for further modification, which could be used to tune the solubility and processing characteristics of the resulting polymer or to introduce specific functionalities.

The properties of polyfluorenes can be tailored by copolymerizing different fluorene-based monomers or by introducing non-fluorene co-monomers into the polymer chain. This approach allows for the fine-tuning of the polymer's electronic and optical properties, such as its band gap and emission color. For example, copolymerization can be used to shift the emission from the blue region, typical for fluorene homopolymers, to other colors, which is crucial for full-color display applications.

While specific data on polymers synthesized from 7-bromo-9H-fluoren-2-ol is not available, the general properties of related polyfluorenes are well-documented. The table below summarizes typical properties of fluorene-based polymers, which could be indicative of the potential characteristics of polymers derived from the subject compound.

| Property | Typical Value/Range | Significance in Polymer Science & Engineering |

| Glass Transition Temperature (Tg) | 100 - 200 °C | Indicates the thermal stability and operating range of the polymer. |

| Decomposition Temperature (Td) | > 350 °C | High decomposition temperature is crucial for device fabrication and long-term stability. |

| Photoluminescence Quantum Yield (PLQY) | 30 - 80% | A high PLQY is essential for efficient light emission in OLEDs. |

| Hole Mobility | 10⁻⁵ - 10⁻² cm²/Vs | High charge carrier mobility is critical for the performance of organic electronic devices. |

| Electrochemical Band Gap | 2.5 - 3.1 eV | Determines the color of light emission and the absorption spectrum for solar cell applications. |

This table presents generalized data for the class of polyfluorenes and is intended for illustrative purposes, as specific data for polymers derived from 7-bromo-9H-fluoren-2-ol is not available in the reviewed literature.

Theoretical and Computational Chemistry Studies of 7 Bromo 9h Fluoren 2 Ol Systems

Electronic Structure and Reactivity Profiling via Quantum Chemistry

Quantum chemical calculations are essential for elucidating the electronic characteristics and predicting the reactivity of 7-bromo-9H-fluoren-2-ol. Methods like Density Functional Theory (DFT) allow for a detailed examination of its molecular orbitals and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. google.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor. For large systems, canonical molecular orbitals can be delocalized, but FMOs often pinpoint the most reactive sites. researchgate.net

In 7-bromo-9H-fluoren-2-ol, the HOMO is expected to be localized primarily on the electron-rich fluorenol ring system, particularly influenced by the hydroxyl (-OH) group, which acts as an electron-donating group. The LUMO, conversely, would be distributed across the aromatic system, with significant contributions from the electron-withdrawing bromo (-Br) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of 7-Bromo-9H-fluoren-2-ol (Theoretical Estimates)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital energy, indicating electron-donating capability. |

| LUMO Energy | -1.95 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability. |

Note: These values are theoretical estimates based on typical DFT calculation results for similar brominated and hydroxylated fluorene (B118485) derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-visible absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the emission (fluorescence) spectrum can be predicted.

For 7-bromo-9H-fluoren-2-ol, the primary electronic transition responsible for its main absorption band would be the HOMO to LUMO (π-π*) transition. researchgate.net The positions of the hydroxyl and bromo substituents are expected to cause a bathochromic (red) shift in the absorption and emission wavelengths compared to the parent fluorene molecule. Solvatochromic effects, where the solvent polarity influences the spectra, can also be modeled computationally. Studies on other fluorene derivatives show that increasing solvent polarity often leads to a red shift in emission spectra. rsc.org

Table 2: Predicted Spectroscopic Properties of 7-Bromo-9H-fluoren-2-ol in a Polar Solvent (Theoretical Estimates)

| Property | Predicted Wavelength (nm) | Transition Type |

|---|---|---|

| Maximum Absorption (λ_max) | 355 | S₀ → S₁ (π-π*) |

Note: These values are theoretical estimates derived from TD-DFT studies on analogous substituted fluorenes and have not been experimentally verified for this specific compound.

Molecular Modeling of Supramolecular Interactions

The hydroxyl group on the fluorene ring provides a site for hydrogen bonding, making 7-bromo-9H-fluoren-2-ol an excellent candidate for forming supramolecular assemblies, including host-guest complexes.

In the solid state, molecules like 7-bromo-9H-fluoren-2-ol can act as hosts, trapping smaller guest molecules within their crystal lattice. The stability of these assemblies is governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.org Molecular dynamics (MD) simulations can be employed to study the dynamics and stability of such host-guest systems. These simulations model the movement of atoms over time, providing insights into the structural flexibility of the host lattice and the diffusion of guest molecules within it. For a fluorenol host, the bulky, rigid aromatic framework combined with directional hydrogen bonds can create well-defined cavities or channels capable of encapsulating guest molecules like acetic acid.

The interaction between 7-bromo-9H-fluoren-2-ol and acetic acid would be dominated by hydrogen bonding. The hydroxyl group of the fluorenol can act as a hydrogen bond donor to the carbonyl oxygen of acetic acid, or as a hydrogen bond acceptor from the acidic proton of acetic acid. Quantum chemical calculations can be used to determine the geometry and binding energy of these different hydrogen bonding motifs.

Computational studies on acetic acid have shown that it readily forms cyclic dimers through strong hydrogen bonds. researchgate.netresearchgate.net In a complex with 7-bromo-9H-fluoren-2-ol, a strong intermolecular hydrogen bond would likely form between the fluorenol's -OH group and the acetic acid's carbonyl oxygen. The binding energy of such an interaction is typically in the range of -5 to -10 kcal/mol.

Table 3: Predicted Intermolecular Interaction Properties in a 1:1 7-Bromo-9H-fluoren-2-ol:Acetic Acid Complex

| Interaction Type | Atom 1 (Fluorenol) | Atom 2 (Acetic Acid) | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | O =C (carbonyl) | ~1.8 | ~ -7.5 |

Note: Data are theoretical estimates based on DFT calculations of similar alcohol-carboxylic acid complexes. The actual preferred geometry may vary.

Mechanistic Insights into Synthetic Pathways

The synthesis of 7-bromo-9H-fluoren-2-ol likely involves a multi-step process starting from fluorene or a pre-functionalized derivative. Computational chemistry can help elucidate the mechanisms of these steps by modeling reaction pathways and calculating the activation energies of transition states.

A plausible synthetic route could involve the bromination of 2-hydroxyfluorene (fluoren-2-ol). The mechanism of electrophilic aromatic substitution (bromination) is well-understood. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, direct bromination of fluoren-2-ol would be expected to yield a mixture of brominated products. To achieve substitution at the 7-position, a more controlled, multi-step synthesis would be necessary, potentially involving protecting groups or starting from a material like 2-amino-7-bromofluorene (B1265894). chemsrc.com

Computational Analysis of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the kinetics and thermodynamics of a chemical transformation. Computational methods, most notably Density Functional Theory (DFT), have proven to be highly effective in this regard. For fluorenol systems, DFT calculations can be utilized to map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products.

Reaction intermediates are localized energy minima on the potential energy surface. In reactions involving 7-bromo-9H-fluoren-2-ol, these could include carbocationic species, radical intermediates, or Meisenheimer complexes in the case of nucleophilic aromatic substitution. researchgate.net Computational models can predict the geometries and relative stabilities of these intermediates. For instance, in a substitution reaction, the stability of the Wheland intermediate can be calculated to predict the most likely site of substitution. nih.gov The presence of the bromine atom and the hydroxyl group on the fluorene scaffold will significantly influence the electron distribution and, consequently, the stability of any charged intermediates.

Transition states represent the energy maxima along the reaction coordinate, corresponding to the point of highest energy that must be overcome for the reaction to proceed. fossee.in Locating the precise geometry and energy of a transition state is a computationally intensive task but provides crucial information about the activation energy of the reaction. mit.edu A lower activation energy implies a faster reaction rate. For 7-bromo-9H-fluoren-2-ol, computational chemists can model the transition states for various potential reactions, such as electrophilic aromatic substitution, oxidation of the alcohol, or reactions at the 9-position of the fluorene ring. Machine learning techniques are also being developed to accelerate the process of finding transition state structures. mit.eduunimib.it

The following table illustrates the type of data that can be generated from DFT calculations for hypothetical intermediates in reactions of a substituted fluorenol.

| Intermediate Type | Substituent Position | Calculated Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| Carbocation | C-4 | 0.0 (Reference) | C-C: 1.45, C-O: 1.30 |

| Carbocation | C-5 | +5.2 | C-C: 1.46, C-O: 1.29 |

| Radical | C-9 | -10.8 | C-H: 1.09 |

Note: The data in this table is illustrative and intended to represent the outputs of computational chemistry studies.

Predicting Selectivity and Stereochemical Outcomes

A significant advantage of computational chemistry is its ability to predict the selectivity of chemical reactions. This includes regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another). For a molecule like 7-bromo-9H-fluoren-2-ol, which has multiple non-equivalent reactive sites, predicting selectivity is crucial for synthetic applications.

Regioselectivity is often determined by the relative energies of the transition states leading to the different possible products. nih.gov By calculating the activation energies for, say, electrophilic attack at the various positions on the fluorene ring system, one can predict the major product. The electronic effects of the bromo and hydroxyl substituents are key in directing this selectivity. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. Computational models can quantify these directing effects.

Stereoselectivity arises when a reaction can produce multiple stereoisomers. This is particularly relevant if the 9-position of the fluorene is involved in a reaction, potentially creating a new stereocenter. Computational modeling can be used to calculate the energies of the diastereomeric transition states leading to the different stereochemical outcomes. The energy difference between these transition states, even if small, can lead to a significant preference for one stereoisomer. arxiv.org Advanced computational models combine quantum mechanics with molecular mechanics (QM/MM) to account for the influence of chiral catalysts or solvents on the stereochemical outcome.

The table below provides a hypothetical example of how computational data can be used to predict the stereochemical outcome of a reaction.

| Diastereomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| (R)-configuration | 15.2 | 95 |

| (S)-configuration | 17.0 | 5 |

Note: The data in this table is illustrative and based on the principles of transition state theory. The predicted product ratio is derived from the difference in activation energies.

The insights gained from these computational studies are not merely theoretical curiosities; they provide practical guidance for synthetic chemists in designing experiments, choosing appropriate reagents and reaction conditions, and developing new synthetic methodologies for fluorenol-based compounds. ewha.ac.kr

Emerging Research Frontiers and Challenges

Development of Sustainable and Green Synthetic Routes for Brominated Fluorenols

The synthesis of brominated fluorenols, the core component of the target compound, traditionally relies on methods that are increasingly scrutinized for their environmental impact. youtube.com A significant research frontier is the development of green synthetic protocols that minimize waste, avoid hazardous reagents, and improve energy efficiency.

Historically, the bromination of aromatic compounds often involved the use of elemental bromine (Br₂), a substance that is highly toxic, corrosive, and challenging to handle safely. youtube.com Modern synthetic chemistry is pivoting towards safer and more sustainable alternatives. For the synthesis of compounds like 7-bromo-9H-fluoren-2-ol, research is focused on several green strategies:

In Situ Bromine Generation: Continuous flow reactors can generate hazardous reagents like Br₂ or KOBr on-demand from safer precursors (e.g., NaOCl and HBr/KBr), immediately consuming them in the reaction. mdpi.com This approach drastically reduces the risks associated with the transport and storage of bulk bromine. mdpi.comresearchgate.net

Oxidative Bromination: These methods use a stable bromide salt (like NaBr) in combination with an oxidant, serving as a powerful and more environmentally friendly tool for creating bromo-containing molecules. bohrium.comresearchgate.net This strategy offers high flexibility and leverages abundant bromide sources. bohrium.com

Photocatalysis: Visible-light photocatalysis represents a cutting-edge technique for promoting bromination under mild conditions, often without the need for harsh reagents or high temperatures. bohrium.com

Safer Brominating Agents: The use of N-bromosuccinimide (NBS) is a common alternative to liquid bromine, though it also requires careful handling. researchgate.netchemicalbook.com Research continues into developing even more benign brominating agents.

The move towards these green methodologies addresses not only safety and environmental concerns but also the critical need for efficiency and selectivity, ensuring the desired isomer (7-bromo-9H-fluoren-2-ol) is produced with high yield, minimizing waste from unwanted side products. mdpi.com

Table 1: Comparison of Synthetic Routes for Bromination

| Feature | Traditional Method (e.g., Elemental Bromine) | Green/Sustainable Method (e.g., Flow Chemistry) |

|---|---|---|

| Primary Reagent | Elemental Bromine (Br₂) | Bromide salts (e.g., NaBr, KBr) with an oxidant |

| Safety Profile | High risk; toxic, corrosive, volatile | Significantly lower risk; avoids storage/transport of Br₂ |

| Byproducts | Often includes corrosive HBr and organic impurities | Primarily inorganic salts, which are easier to manage |

| Control | Batch processing can lead to over-bromination | Precise control over stoichiometry and reaction time |

| Sustainability | Poor; hazardous waste, high energy input | High; reduced waste, potential for ambient conditions |

Engineering Novel Fluorene-Acetic Acid Supramolecular Architectures with Tailored Functionality

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful "bottom-up" approach to designing functional materials. nih.gov The combination of 7-bromo-9H-fluoren-2-ol and acetic acid is a prime candidate for forming novel supramolecular architectures. The fluorenol's hydroxyl (-OH) group and the acetic acid's carboxyl (-COOH) group are excellent hydrogen bond donors and acceptors, capable of forming robust and highly directional interactions.

This hydrogen bonding can lead to the formation of well-defined, ordered structures, such as:

Co-crystals: These are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio. A fluorenol-acetic acid co-crystal could exhibit unique physical properties, such as altered solubility or modified photoluminescence, distinct from the individual components.

Supramolecular Polymers: Through carefully designed interactions, monomers can self-assemble into long-chain polymers. nih.govresearchgate.net The bifunctional nature of the fluorenol (with its hydroxyl group and potential for further functionalization at the bromine site) could be exploited to create extended chains or complex networks when combined with dicarboxylic acids or other linkers.

The design of these architectures is a major research focus. researchgate.nettue.nl By modifying the fluorene (B118485) core or the carboxylic acid component, researchers can tune the geometry and strength of the intermolecular forces, thereby controlling the final structure and its properties. For instance, the nearly planar fluorene unit promotes π-π stacking, which works in concert with hydrogen bonding to direct the self-assembly process. researchgate.net The goal is to create materials where function is a direct outcome of the programmed molecular arrangement, leading to applications in areas like selective sensing or controlled drug release. nih.gov

Expanding the Scope of Advanced Materials Applications for Brominated Fluorenols

Fluorene-based molecules are already key players in organic electronics. researchgate.netmdpi.com The specific structure of 7-bromo-9H-fluoren-2-ol makes it a particularly versatile building block for a new generation of advanced materials.

Organic Light-Emitting Diodes (OLEDs): The fluorene core provides high photoluminescence efficiency and good charge transport properties, which are essential for OLED emitters and hosts. mdpi.comsemanticscholar.org The hydroxyl group can improve solubility and processing, while the bromo-substituent serves as a crucial synthetic handle. Using cross-coupling reactions (like Suzuki or Sonogashira coupling), the bromine atom can be replaced with a wide variety of other functional groups to precisely tune the emission color and electronic properties of the final molecule. mdpi.comsemanticscholar.org

Organic Solar Cells (OSCs): Fluorene derivatives are used to create new semiconductor materials for OSCs. rsc.orgtees.ac.uk The ability to functionalize the 7-bromo position allows for the design of novel donor or acceptor molecules with tailored energy levels to maximize light absorption and charge separation. tees.ac.uk Recent research has focused on creating environmentally benign OSC materials, moving away from toxic synthetic precursors. tees.ac.uk

Sensors and Bioimaging: The inherent fluorescence of the fluorene core is sensitive to its local environment. nih.gov This property can be harnessed to develop chemical sensors where binding to a target analyte causes a change in the fluorescence signal. The 7-bromo-9H-fluoren-2-ol scaffold could be functionalized to create probes for detecting specific ions or biomolecules. nih.gov

Table 2: Potential Applications of 7-bromo-9H-fluoren-2-ol-based Materials

| Application Area | Key Structural Feature | Role of the Compound |

|---|---|---|

| OLEDs | Fluorene Core, Bromo-substituent | Acts as a precursor to highly efficient emitters or stable host materials after further functionalization. mdpi.com |

| Organic Solar Cells | Tunable Energy Levels | Serves as a building block for novel electron donor or acceptor materials. rsc.orgtees.ac.uk |

| Chemical Sensors | Intrinsic Fluorescence | Forms the basis of fluorescent probes that respond to specific analytes. nih.gov |

| Thermoelectric Materials | π–π Stacking | Can be incorporated into covalent organic frameworks (COFs) with potential for thermoelectric properties. acs.org |

Addressing Grand Challenges in Organic Synthesis and Materials Design

While the potential is vast, the development of materials based on 7-bromo-9H-fluoren-2-ol and its derivatives is subject to several "grand challenges" that confront the broader fields of organic synthesis and materials science.

Regioselectivity in Synthesis: A primary challenge is controlling the precise position of functional groups on the fluorene ring. Synthesizing the desired 7-bromo-2-ol isomer exclusively, without contamination from other isomers, requires sophisticated synthetic strategies and purification techniques. uni-muenchen.de

Polymorphism and Morphology Control: The performance of organic electronic devices is highly dependent on the solid-state packing (morphology) of the active materials. researchgate.net For supramolecular systems, controlling polymorphism—the ability of a compound to exist in multiple crystal forms—is critical, as different polymorphs can have dramatically different properties.

Device Stability and Lifetime: A major hurdle for the commercialization of many organic electronic devices is their limited operational lifetime. Fluorene derivatives can be susceptible to degradation, particularly under operating conditions. mdpi.com A key research challenge is to design molecules and device architectures that are intrinsically more stable.

Environmental Benignity: The push for "green" materials extends beyond the synthesis (6.1) to the entire lifecycle of the material. This includes designing molecules that are non-toxic and, ideally, degradable or recyclable at the end of their life, a significant challenge for highly stable aromatic structures like fluorene. tees.ac.uk

Addressing these challenges requires a multidisciplinary approach, combining advanced synthetic methods, detailed photophysical characterization, computational modeling, and sophisticated device engineering. The pursuit of specific, highly functionalized molecules like acetic acid;7-bromo-9H-fluoren-2-ol serves as a powerful driver for innovation across the entire spectrum of materials chemistry.

Q & A

Q. How can the purity of 7-bromo-9H-fluoren-2-ol be optimized during synthesis?

To ensure high purity, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate). Monitor fractions via TLC (Rf ≈ 0.3–0.4 in 7:3 hexane:EtOAc) and confirm purity using HPLC-MS (retention time ~12 min, [M+H]+ m/z 263.0/265.0 for Br isotopes) . For crystalline samples, single-crystal X-ray diffraction (SHELXL refinement) resolves structural ambiguities and confirms substitution patterns .

Q. What experimental design minimizes errors in quantifying acetic acid concentration via titration?

Use standardized NaOH (0.1 M) with potentiometric titration instead of phenolphthalein to avoid subjective endpoint determination. Calibrate pH electrodes daily, and validate results against NMR quantification (integrating acetic acid’s methyl protons at δ 2.1 ppm) . For trace analysis, derivatize acetic acid to methyl acetate and analyze via GC-MS (DB-5 column, 30 m × 0.25 mm) .

Q. How are brominated fluorenol derivatives characterized spectroscopically?

- NMR : NMR (CDCl₃) shows aromatic protons at δ 7.2–7.8 ppm (doublets for Br-induced deshielding) and hydroxyl protons at δ 5.1 ppm (broad, exchangeable with D₂O).

- IR : O-H stretch at ~3200 cm⁻¹ and C-Br at 560 cm⁻¹.

- HRMS : Exact mass calculated for C₁₃H₉BrO ([M-H]⁻): 262.9834; observed: 262.9832 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 7-bromo-9H-fluoren-2-ol in cross-coupling reactions?

The bromine atom acts as both a directing group and a steric hindrance. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 70°C. Kinetic studies show lower yields (≤60%) for bulky boronic acids due to steric clash with the fluorenyl backbone. DFT calculations (B3LYP/6-31G*) confirm higher activation barriers for ortho-substituted partners .

Q. What strategies resolve contradictions in acetic acid’s role as a solvent versus reactant in esterification?

Contradictions arise from competing equilibria. For kinetic control:

Q. Table 1: Esterification Yields Under Different Catalysts

| Catalyst | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 85 | 92 |

| Lipase B (CALB) | 50 | 65 | >99 (R-enantiomer) |

Q. How can computational modeling predict the solubility of 7-bromo-9H-fluoren-2-ol in acetic acid?

Use COSMO-RS simulations (e.g., Turbomole) to calculate activity coefficients. Input parameters:

Q. What mechanistic insights explain the instability of 7-bromo-9H-fluoren-2-ol under basic conditions?

Base-induced dehydrobromination forms a reactive fluorenone intermediate (λmax = 350 nm via UV-Vis). Quench the reaction at pH < 8.0 to prevent degradation. LC-MS/MS analysis (ESI−) identifies Br⁻ release (m/z 78.9/80.9) and confirms fluorenone ([M-H]⁻ m/z 181.05) .

Methodological Challenges

Q. How to mitigate crystallographic disorder in 7-bromo-9H-fluoren-2-ol derivatives?

Disorder arises from rotational flexibility of the bromine substituent. Strategies:

Q. What analytical workflows distinguish acetic acid from its deuterated analogs in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.